Xeroboside
Overview
Description
Xeroboside, also known as Hymexelsin, is an apiose-containing scopoletin glycoside that can be isolated from the stem bark of Hymenodictyon excelsum . It has a molecular formula of C21H26O13 and a molecular weight of 486.42334 .
Molecular Structure Analysis
The molecular structure of Xeroboside is complex, with a molecular formula of C21H26O13 . Unfortunately, detailed structural analysis information is not available in the search results.Physical And Chemical Properties Analysis
Xeroboside has a melting point of 236-238 °C . Its density is predicted to be 1.66±0.1 g/cm3 . More detailed physical and chemical properties are not available in the search results .Scientific Research Applications
Xeroboside Isolation and Identification
Xeroboside, a compound isolated from the root bark of Xeromphis obovata, has been identified as a new β-d-apiosyl-(1” »6′)-β-d-glucopyranoside of scopoletin. Its isolation and identification from natural sources like Xeromphis obovata mark a significant step in understanding the chemical composition and potential applications of these plants in various fields of research (Sibanda et al., 1989).
Applications in Nanostructured Materials
Research on xerogels, which are micro- and mesoporous materials, has shown potential applications in areas such as catalyst supports and porous membranes. These xerogels, including those based on dendrimers like xeroboside, offer high surface areas and functional properties that can be beneficial for various scientific and industrial applications (Kriesel & Tilley, 1999).
Translational Implications in Dermatology Drug Discovery
In dermatology, the application of humanized xenotransplantation disease models and experimental clinical studies, which could include compounds like xeroboside, represents an opportunity to enhance the effectiveness and precision in drug discovery. This approach is crucial in reducing the failure rates due to lack of efficacy in clinical development stages, thereby improving treatment options in dermatology (Petersen & Sørensen, 2008).
Implications in Participatory Action Research
While not directly linked to xeroboside, the methodologies in participatory action research (PAR) can be applied to the study and application of compounds like xeroboside. PAR emphasizes the integration of research subjects (such as local communities) in the research process, potentially leading to more relevant and impactful applications in scientific research (Whyte, 1989).
Safety And Hazards
properties
IUPAC Name |
7-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O13/c1-29-11-4-9-2-3-14(23)32-10(9)5-12(11)33-19-17(26)16(25)15(24)13(34-19)6-30-20-18(27)21(28,7-22)8-31-20/h2-5,13,15-20,22,24-28H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCERMUGUBKSKBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922563 | |
Record name | 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one | |
CAS RN |
117842-09-8 | |
Record name | Hymexelsin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117842098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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